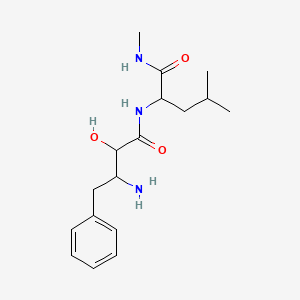

Bestatin-amido-Me

Descripción

Propiedades

Fórmula molecular |

C17H27N3O3 |

|---|---|

Peso molecular |

321.4 g/mol |

Nombre IUPAC |

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide |

InChI |

InChI=1S/C17H27N3O3/c1-11(2)9-14(16(22)19-3)20-17(23)15(21)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,21H,9-10,18H2,1-3H3,(H,19,22)(H,20,23) |

Clave InChI |

WXXGFNCJBKSHFH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C(=O)NC)NC(=O)C(C(CC1=CC=CC=C1)N)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Bestatin-amido-Me

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bestatin-amido-Me is a crucial component in the development of novel therapeutics based on targeted protein degradation. As a derivative of the natural aminopeptidase (B13392206) inhibitor Bestatin, it has been repurposed as a potent ligand for recruiting the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1). This recruitment is the cornerstone of its function within chimeric molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs). By tethering this compound to a ligand for a protein of interest, researchers can induce the ubiquitination and subsequent proteasomal degradation of that specific target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound is to function as a cIAP1-recruiting moiety within a SNIPER molecule. SNIPERs are heterobifunctional molecules composed of three key parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (in this case, this compound), and a chemical linker that connects the two.

The process unfolds as follows:

-

Ternary Complex Formation: The SNIPER molecule simultaneously binds to the target protein of interest and to cIAP1, bringing them into close proximity and forming a ternary complex.

-

Induced Ubiquitination: This induced proximity facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. cIAP1, with its RING finger domain, possesses E3 ligase activity that is activated or enhanced upon binding of the this compound moiety.[1][2]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides.

-

Catalytic Cycle: The SNIPER molecule is not degraded in this process and is released to recruit another target protein and E3 ligase, thus acting catalytically to induce the degradation of multiple copies of the target protein.

Interestingly, the binding of Bestatin derivatives to cIAP1 can also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself.[2]

Signaling Pathway Diagram

References

The Role of Bestatin-amido-Me in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bestatin-amido-Me and its pivotal role in the design and function of Proteolysis Targeting Chimeras (PROTACs). We will delve into its mechanism of action as a cIAP1 E3 ligase ligand, present quantitative data on its performance, and provide detailed experimental protocols for key assays.

Introduction to this compound in PROTAC Technology

This compound is a derivative of Bestatin, a natural dipeptide, that has been repurposed as a crucial component in a subclass of PROTACs known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). In the context of PROTACs, this compound functions as a ligand that recruits the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase. By incorporating this compound into a heterobifunctional PROTAC molecule, researchers can hijack the cIAP1 E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI).

The core mechanism involves the this compound moiety binding to the BIR3 domain of cIAP1. This binding event is thought to induce a conformational change in cIAP1, activating its E3 ligase activity. When tethered to a ligand for a target protein, the this compound-based PROTAC brings cIAP1 into close proximity with the POI, facilitating the transfer of ubiquitin and marking the target for degradation. This approach has been successfully employed to target a range of proteins, including oncoproteins like BCR-ABL and cellular retinoic acid-binding proteins (CRABP-I and -II). Notably, this process can also lead to the auto-ubiquitination and degradation of cIAP1 itself.

Data Presentation: Quantitative Analysis of this compound PROTACs

The efficacy of PROTACs is typically quantified by parameters such as the half-maximal degradation concentration (DC50), the maximal degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cellular viability. Below are tables summarizing the available quantitative data for PROTACs utilizing this compound or its derivatives.

| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 (µM) | Cell Line | Reference |

| SNIPER(ABL)-024 | BCR-ABL | Bestatin derivative | 5 | K562 | [1] |

| SNIPER(ABL)-058 | BCR-ABL | Bestatin derivative | 10 | K562 | [2] |

| SNIPER-2 | CRABP-II | Bestatin methyl ester | N/A | IMR-32 | [3] |

| SNIPER-4 | CRABP-II | This compound | N/A | HeLa | [4] |

Note: Quantitative DC50 values for SNIPER-2 and SNIPER-4 targeting CRABP-II are not consistently reported in the reviewed literature, which often describes degradation qualitatively. Further targeted quantitative studies would be beneficial.

| PROTAC Name | Cell Line | IC50 (µM) | Assay Type | Reference |

| SNIPER(ABL)-024 | K562 | >10 | Cell Viability | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the cIAP1 signaling pathway and a typical experimental workflow for evaluating this compound-based PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound-based PROTACs.

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein and cIAP1 in response to PROTAC treatment.

Materials:

-

Cell line expressing the target protein (e.g., K562 for BCR-ABL, IMR-32 for CRABP-II)

-

This compound PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the target protein, cIAP1, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.01 to 10 µM) or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended starting dilutions: anti-target protein (1:1000), anti-cIAP1 (1:1000), anti-loading control (1:5000).

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify band intensities and normalize the target protein and cIAP1 signals to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce cIAP1-mediated ubiquitination of the target protein in a cell-free system.

Materials:

-

Recombinant human E1 enzyme

-

Recombinant human E2 enzyme (e.g., UbcH5a)

-

Recombinant human ubiquitin

-

Recombinant human cIAP1

-

Recombinant target protein

-

This compound PROTAC

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE loading buffer

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer: E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10 µM), cIAP1 (e.g., 200 nM), target protein (e.g., 500 nM), and the PROTAC at various concentrations. Include a no-PROTAC control.

-

Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analysis: Analyze the reaction products by Western blot using an antibody against the target protein. The appearance of a ladder of higher molecular weight bands indicates polyubiquitination.

Ternary Complex Formation Pull-Down Assay

Objective: To confirm the formation of the ternary complex (cIAP1:PROTAC:Target Protein).

Materials:

-

Recombinant His-tagged cIAP1

-

Recombinant GST-tagged target protein

-

This compound PROTAC

-

Lysis/binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 10% glycerol)

-

Ni-NTA agarose (B213101) beads

-

Wash buffer (lysis/binding buffer with 20 mM imidazole)

-

Elution buffer (lysis/binding buffer with 250 mM imidazole)

-

SDS-PAGE loading buffer

Protocol:

-

Protein Incubation: In a microcentrifuge tube, combine His-cIAP1, GST-target protein, and the PROTAC at desired concentrations in lysis/binding buffer. As a control, prepare a sample without the PROTAC. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Bead Preparation: Wash Ni-NTA agarose beads with lysis/binding buffer three times.

-

Pull-down: Add the washed Ni-NTA beads to the protein mixture and incubate for another 1-2 hours at 4°C with rotation to capture His-cIAP1 and any interacting proteins.

-

Washing: Pellet the beads by centrifugation and wash them three times with wash buffer.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluates by Western blot using antibodies against the GST-tag (to detect the target protein) and the His-tag (to confirm cIAP1 pull-down). The presence of the GST-tagged target protein in the eluate only in the presence of the PROTAC confirms the formation of the ternary complex.

Cell Viability (MTT) Assay

Objective: To assess the effect of the PROTAC on cell proliferation and viability.

Materials:

-

Cell line of interest

-

96-well plates

-

This compound PROTAC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Conclusion

This compound has proven to be a valuable E3 ligase ligand for the development of PROTACs, particularly those targeting cIAP1. The SNIPERs utilizing this moiety have demonstrated efficacy in degrading oncoproteins and other disease-relevant targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, evaluate, and optimize novel this compound-based PROTACs for therapeutic applications. Further research to obtain more comprehensive quantitative data across a wider range of targets will undoubtedly accelerate the translation of these promising molecules into the clinic.

References

Introduction: Targeting Inhibitor of Apoptosis (IAP) Proteins

An In-depth Technical Guide to Bestatin-amido-Me as an IAP Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the evasion of programmed cell death, or apoptosis, is a hallmark of malignancy.[1] Inhibitor of Apoptosis (IAP) proteins are key regulators in this process, often found overexpressed in tumor cells, contributing to therapeutic resistance.[1] IAPs function by binding to and inhibiting caspases, the primary executioners of apoptosis.[2] The discovery of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC), which binds to IAP proteins and alleviates their inhibition of caspases, has paved the way for the development of small-molecule "SMAC mimetics."[3] These agents are designed to mimic the action of SMAC, promoting apoptosis in cancer cells.

More recently, a novel therapeutic modality known as targeted protein degradation has emerged, utilizing chimeric molecules to hijack the cell's own ubiquitin-proteasome system (UPS).[4] Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of such molecules that recruit IAP E3 ubiquitin ligases to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[5][6]

This guide focuses on This compound , a derivative of the natural product Bestatin (B1682670), which serves as a crucial IAP-binding moiety in the design of SNIPERs.[7][] By incorporating this compound, these chimeric molecules can effectively recruit cellular Inhibitor of Apoptosis Protein 1 (cIAP1) to induce the degradation of oncogenic proteins.[1][9]

Core Mechanisms of Action

IAP-Mediated Inhibition of Apoptosis

IAP proteins, particularly X-linked IAP (XIAP), cIAP1, and cIAP2, are critical nodes in the apoptosis signaling cascade. They act as a brake on both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by directly binding and inhibiting key caspases, such as Caspase-3, -7, and -9. This prevents the execution of the apoptotic program.

Mechanism of SNIPERs Utilizing this compound

Bestatin and its derivatives function by binding to the BIR3 domain of cIAP1.[10] This binding event is believed to activate the E3 ubiquitin ligase activity inherent in cIAP1's C-terminal RING domain.[1] A SNIPER molecule leverages this activity by acting as a bifunctional linker: one end is this compound, which binds to cIAP1, and the other end is a ligand designed to bind to a specific POI.

This trimolecular complex formation (cIAP1 :: SNIPER :: POI) brings the activated E3 ligase into close proximity with the POI.[11] cIAP1 then catalyzes the transfer of ubiquitin molecules to the POI. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the target protein.[] This event is catalytic, as the SNIPER molecule can then recruit another POI and IAP for subsequent degradation cycles. A notable consequence is the simultaneous auto-ubiquitination and degradation of cIAP1 itself, which can further sensitize cells to apoptosis.[5][12]

Quantitative Data: Efficacy of Bestatin-Based SNIPERs

The efficacy of a SNIPER is primarily measured by its ability to induce the degradation of its target protein. This is often quantified by the DC₅₀ value—the concentration of the compound required to degrade 50% of the target protein in a given time. The following table summarizes data for SNIPERs targeting the oncogenic BCR-ABL protein, comparing constructs made with Bestatin to those made with other IAP ligands.

| Compound Name | Target Ligand | IAP Ligand | DC₅₀ (BCR-ABL) | Reference |

| SNIPER(ABL)-013 | GNF5 (Allosteric) | Bestatin | 20 µM | [13] |

| SNIPER(ABL)-044 | HG-7-85-01 (ATP-comp.) | Bestatin | 10 µM | [6] |

| SNIPER(ABL)-024 | GNF5 (Allosteric) | LCL161 derivative | 5 µM | [14] |

| SNIPER(ABL)-039 | Dasatinib (ATP-comp.) | LCL161 derivative | 10 nM | [14][15] |

This data highlights that while Bestatin can be successfully used to recruit IAP E3 ligases for targeted protein degradation, other IAP ligands like the LCL161 derivative have led to the development of significantly more potent degraders in this specific context.

Experimental Protocols

IAP Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to confirm the direct interaction of a ligand (like this compound) with an IAP BIR domain. The principle relies on the displacement of a fluorescently labeled SMAC-derived peptide (tracer) from the IAP protein by the test compound, which results in a decrease in fluorescence polarization.

Methodology:

-

Reagent Preparation :

-

Prepare a 2X stock solution of the purified IAP BIR domain protein (e.g., 20 nM cIAP1-BIR3) in assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Prepare a 2X stock solution of a fluorescent SMAC peptide tracer (e.g., 2 nM FITC-AVPI).

-

Prepare a 4X serial dilution series of the test compound (this compound) in assay buffer containing a constant percentage of DMSO.

-

-

Assay Plate Setup (384-well, 20 µL total volume) :

-

Blank Wells : 20 µL of assay buffer.

-

Low Polarization Control (Tracer only) : 10 µL of 2X tracer + 10 µL of assay buffer.

-

High Polarization Control (Tracer + Protein) : 10 µL of 2X tracer + 10 µL of 2X IAP protein.

-

Test Wells : 5 µL of 4X test compound dilution + 10 µL of 2X tracer + 5 µL of 4X IAP protein.

-

-

Incubation : Mix the plate gently and incubate at room temperature for 30 minutes, protected from light.

-

Data Acquisition : Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

-

Data Analysis :

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.

-

Protein Degradation Assay (Western Blot)

This protocol is used to quantify the reduction of a target protein within cells after treatment with a SNIPER.

Methodology:

-

Cell Treatment : Seed cancer cells expressing the POI (e.g., K562 cells for BCR-ABL) in 6-well plates. Allow them to adhere or stabilize overnight. Treat the cells with increasing concentrations of the Bestatin-based SNIPER or vehicle control (DMSO) for the desired time (e.g., 6 hours).

-

Cell Lysate Preparation :

-

Harvest the cells by scraping (for adherent cells) or centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Western Blot :

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the POI, cIAP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the DC₅₀.[12]

Cell Viability Assay

This protocol assesses the effect of the SNIPER on cancer cell proliferation and viability.

Methodology:

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment : Treat the cells with a serial dilution of the SNIPER compound. Include wells with vehicle control (DMSO) and wells with no cells (background).

-

Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

-

Assay :

-

Use a luminescence-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell viability.

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition : Read the luminescence on a plate reader.

-

Data Analysis : Subtract the background luminescence, normalize the data to the vehicle control wells (defined as 100% viability), and plot the results against the log of the compound concentration. Use a non-linear regression model to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound serves as a validated and synthetically tractable ligand for recruiting the E3 ligase cIAP1. Its incorporation into SNIPER molecules has successfully enabled the targeted degradation of oncogenic proteins like BCR-ABL. While current data suggests that other IAP ligands may yield more potent degraders for certain targets, the Bestatin scaffold remains a valuable tool in the expanding arsenal (B13267) of targeted protein degradation. Future research may focus on optimizing the linker and target ligand components of Bestatin-based SNIPERs to enhance ternary complex formation and improve degradation efficiency, further solidifying its role in the development of novel cancer therapeutics.

References

- 1. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 9. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. adooq.com [adooq.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

Synthesis of Bestatin-amido-Me for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Bestatin-amido-Me, a critical component in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document details the synthetic protocols, underlying biochemical pathways, and quantitative data relevant to its application in research and drug development.

Introduction: this compound in Targeted Protein Degradation

This compound, more commonly referred to in scientific literature as Methyl Bestatin (B1682670) (MeBS) or Bestatin methyl ester, is a derivative of the natural dipeptide Bestatin.[1][2][3] While Bestatin itself is a known inhibitor of various aminopeptidases, its methylated form has gained significant attention as a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1][2][3] This property makes Methyl Bestatin a crucial component in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs).[1][2][4]

SNIPERs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5] In this context, Methyl Bestatin serves as the cIAP1-recruiting moiety, which, when linked to a ligand for a target protein, can induce the degradation of that protein.[2][6]

Synthesis of Methyl Bestatin (this compound)

The synthesis of Methyl Bestatin is a critical step in the development of Bestatin-based SNIPERs. The process involves the esterification of the carboxylic acid group of Bestatin. While various synthetic routes to Bestatin itself have been described, this guide focuses on the final methylation step.[7][8][9]

Experimental Protocol: Methyl Esterification of Bestatin

This protocol is based on established methods for the esterification of amino acids and peptides.

Materials:

-

Bestatin

-

Methanol (B129727) (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Dichloromethane (B109758) (DCM), anhydrous (optional, as a co-solvent)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Bestatin (1 equivalent) in anhydrous methanol. The concentration may vary, but a starting point of 0.1 M is common.

-

Acidification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution. Alternatively, bubble dry HCl gas through the solution. This in situ generation of HCl catalyzes the esterification.

-

Reaction: After the addition of the acid source, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to increase the rate. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl Bestatin.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure Methyl Bestatin.

-

Characterization: Confirm the identity and purity of the synthesized Methyl Bestatin using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Methyl Bestatin and its application in SNIPERs.

| Parameter | Value | Reference |

| Synthesis Yield | ||

| Methyl Bestatin | Typically >80% | General esterification protocols |

| Characterization | ||

| Molecular Formula | C₁₇H₂₆N₂O₄ | [10] |

| Molecular Weight | 322.4 g/mol | [10] |

| Biological Activity of MeBS-based SNIPERs | ||

| SNIPER(ABL)-013 DC₅₀ | 20 µM | [11] |

| SNIPER(ABL)-044 DC₅₀ | 10 µM | [11] |

| SNIPER(ER)-87 IC₅₀ | 0.097 µM | [11] |

Mechanism of Action: cIAP1-Mediated Protein Degradation

Methyl Bestatin, as part of a SNIPER molecule, initiates a cascade of events leading to the degradation of a target protein. The process is a key example of induced proximity, a powerful strategy in modern drug discovery.

Signaling Pathway

The binding of the Methyl Bestatin moiety of a SNIPER to the BIR3 domain of cIAP1 induces a conformational change in the E3 ligase.[12] This allosteric activation promotes the recruitment of an E2 ubiquitin-conjugating enzyme, leading to the ubiquitination of the target protein brought into proximity by the other end of the SNIPER molecule. This polyubiquitin (B1169507) chain acts as a signal for recognition and degradation by the 26S proteasome.[5] Interestingly, this process can also trigger the auto-ubiquitination and subsequent degradation of cIAP1 itself.[12]

Experimental Workflow for Evaluating SNIPER Activity

The following workflow outlines the key steps to assess the efficacy of a newly synthesized Methyl Bestatin-based SNIPER.

Conclusion

The synthesis of Methyl Bestatin (this compound) is a fundamental step for researchers engaged in the development of cIAP1-recruiting SNIPERs. This guide provides the necessary technical details for its synthesis and a conceptual framework for its mechanism of action and biological evaluation. The strategic use of Methyl Bestatin in targeted protein degradation holds immense promise for the development of novel therapeutics against a wide range of diseases.

References

- 1. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A practical diastereoselective synthesis of (-)-bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Bestatin, a Potent Inhibitor of Leukotriene A4 Hydrolase, by an N3 Nucleophile Reaction to a Non-protected Diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bestatin Methyl Ester | C17H26N2O4 | CID 9927170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

The Renaissance of a Potent Protease Inhibitor: An In-depth Technical Guide to the Discovery and Development of Bestatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bestatin (B1682670), a dipeptide isolated from Streptomyces olivoreticuli, has long been recognized for its potent inhibitory activity against a range of aminopeptidases, most notably aminopeptidase (B13392206) N (APN/CD13) and leucine (B10760876) aminopeptidase.[1][2] Its multifaceted pharmacological profile, encompassing anti-cancer, immunomodulatory, and anti-angiogenic properties, has sustained scientific interest for decades.[3][4] However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles has spurred the development of a diverse array of Bestatin derivatives. This technical guide provides a comprehensive overview of the discovery and development of these derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Data Presentation: Inhibitory Activity of Bestatin and Its Derivatives

The inhibitory potency of Bestatin and its derivatives against various aminopeptidases is a critical determinant of their therapeutic potential. The following tables summarize key quantitative data from the literature, providing a comparative analysis of their activity.

| Inhibitor | Target Enzyme | IC50 Value | Ki Value | Reference |

| Bestatin | Leucine Aminopeptidase | 20 nM | - | [1] |

| Bestatin | Aminopeptidase B | 60 nM | - | [1] |

| Bestatin | Cytosol Aminopeptidase | 0.5 nM | - | [5] |

| Bestatin | Aminopeptidase N (APN/CD13) | 5 nM | - | [5] |

| Bestatin | Zinc Aminopeptidase | 0.28 µM | - | [5] |

| Bestatin | Microsomal Aminopeptidase | - | 1.4 x 10⁻⁶ M | [6] |

| Bestatin | Aeromonas Aminopeptidase | - | 1.8 x 10⁻⁸ M | [6] |

| Amastatin (B1665947) | Aminopeptidase M | - | 1.9 x 10⁻⁸ M | [7] |

| Bestatinyl-L-Arg | Enkephalin-degrading Aminopeptidase | - | 0.21 x 10⁻⁸ M | [8] |

| KBE009 (Bestatin Derivative) | Trypanosoma cruzi Leucyl-aminopeptidase | 66.0 ± 13.5 µM | - | [9] |

| Phebestin | P. falciparum 3D7 | 157.90 ± 6.26 nM | - | [10] |

| Phebestin | P. falciparum K1 | 268.17 ± 67.59 nM | - | [10] |

| LYP3 | ES-2 tumor cells | 3.66 µM | - | [11] |

| LYP3 | HL-60 tumor cells | 3.02 µM | - | [11] |

Structure-Activity Relationship (SAR) and QSAR Studies

The development of Bestatin derivatives has been guided by extensive structure-activity relationship studies. Key findings indicate that modifications to both the α-hydroxy-β-amino acid moiety and the adjacent amino acid can significantly impact inhibitory potency and selectivity. For instance, the stereochemistry of the α-hydroxy-β-amino acid is crucial for activity.

Quantitative Structure-Activity Relationship (QSAR) studies have further refined the understanding of the structural requirements for potent aminopeptidase inhibition. A 4D-QSAR model for alanine (B10760859) hydroxamic acid derivatives as APN inhibitors has been developed, demonstrating high predictive accuracy (R² = 0.9352).[12] Such models are invaluable for the rational design of novel Bestatin derivatives with optimized biological activity.

Experimental Protocols

Synthesis of Bestatin Derivatives via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general methodology for the synthesis of a library of Bestatin derivatives with variations at the P1' position, adapted from established procedures.[13]

Materials:

-

Wang resin

-

Fmoc-protected amino acids (e.g., Norleucine, Lysine(Z), p-benzyloxy phenyl alanyl, 2-naphthyl alanyl, biphenyl (B1667301) alanyl)

-

α-hydroxy-β-amino acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMAP (4-Dimethylaminopyridine)

-

20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Cleavage solution: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Loading: Couple the first Fmoc-protected amino acid to the Wang resin using HATU, DIEA, and a catalytic amount of DMAP in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 30 minutes.

-

Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM) and methanol, and then dry under vacuum.

-

Coupling of α-hydroxy-β-amino acid: Couple the α-hydroxy-β-amino acid to the deprotected amino acid on the resin using HATU and DIEA in DMF for 1 hour.

-

Cleavage: Cleave the synthesized peptide from the resin by treating with the cleavage solution (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

-

Purification: Collect the cleavage mixture, precipitate the peptide with cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Aminopeptidase N (APN/CD13) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of Bestatin derivatives against APN.

Materials:

-

Purified recombinant human APN/CD13

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

-

Bestatin derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Enzyme Preparation: Dilute the purified APN enzyme to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the Bestatin derivatives in the assay buffer.

-

Assay Reaction:

-

Add 50 µL of the diluted enzyme to each well of the 96-well plate.

-

Add 25 µL of the serially diluted Bestatin derivatives or vehicle control (e.g., DMSO) to the respective wells.

-

Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the Leu-AMC substrate.

-

-

Measurement: Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the effect of Bestatin derivatives on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., human leukemia HL-60 cells)

-

Complete cell culture medium

-

Bestatin derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Spectrophotometric microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Bestatin derivatives for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol details an in vitro assay to assess the anti-angiogenic potential of Bestatin derivatives by measuring their effect on the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel Basement Membrane Matrix

-

Bestatin derivatives

-

96-well cell culture plate

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw the Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of the Bestatin derivatives.

-

Incubation: Seed the HUVEC suspension onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well. Incubate at 37°C for 4-18 hours.

-

Imaging: Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Signaling Pathways and Mechanisms of Action

The biological effects of Bestatin and its derivatives are primarily mediated through the inhibition of cell surface aminopeptidases, particularly APN/CD13. Inhibition of APN can trigger a cascade of downstream signaling events that impact cell behavior.[14]

// Nodes Bestatin [label="Bestatin Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; APN [label="APN/CD13", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin [label="Integrin Recycling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTPase [label="Small GTPase Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM [label="Cell-ECM Interaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(Erk1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt [label="Wnt Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Decreased Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Inhibition of Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Reduced Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Bestatin -> APN [label="Inhibits", color="#EA4335"]; APN -> Integrin [label="Modulates", color="#4285F4"]; APN -> GTPase [label="Regulates", color="#4285F4"]; APN -> ECM [label="Affects", color="#4285F4"]; APN -> PI3K_Akt [label="Impacts", color="#34A853"]; APN -> MAPK [label="Impacts", color="#34A853"]; APN -> Wnt [label="Impacts", color="#34A853"]; PI3K_Akt -> Proliferation; MAPK -> Proliferation; Wnt -> Proliferation; Integrin -> Migration; GTPase -> Migration; ECM -> Migration; PI3K_Akt -> Angiogenesis; MAPK -> Angiogenesis; }

Caption: APN/CD13 signaling pathways affected by Bestatin derivatives.

APN/CD13 has been shown to be involved in several key cellular processes. Its inhibition by Bestatin derivatives can lead to:

-

Modulation of Integrin Recycling: Affecting cell adhesion and migration.[14]

-

Regulation of Small GTPase Activities: Influencing cytoskeletal dynamics and cell motility.[14]

-

Altered Cell-Extracellular Matrix (ECM) Interactions: Impacting cell invasion and metastasis.[14]

-

Impact on Downstream Signaling Cascades: Including the PI3K/Akt, MAPK (Erk1/2), and Wnt signaling pathways, which are critical for cell proliferation, survival, and angiogenesis.[4][14]

The following diagram illustrates a typical experimental workflow for the screening and evaluation of novel Bestatin derivatives.

// Nodes Synthesis [label="Synthesis of\nBestatin Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(HPLC, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Assay [label="Enzyme Inhibition Assay\n(e.g., APN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell-Based Assays:\nProliferation (MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis_Assay [label="In Vitro Angiogenesis\n(Tube Formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Studies\n(Animal Models)", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Enzyme_Assay; Enzyme_Assay -> Cell_Proliferation; Cell_Proliferation -> Angiogenesis_Assay; Angiogenesis_Assay -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, label="Iterative Design"]; Lead_Opt -> In_Vivo; }

Caption: Workflow for the development of Bestatin derivatives.

Conclusion

The development of Bestatin derivatives represents a vibrant and promising field in medicinal chemistry. By leveraging a deep understanding of structure-activity relationships and the intricate signaling pathways modulated by these compounds, researchers are poised to design novel inhibitors with superior therapeutic profiles. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the next generation of aminopeptidase inhibitors for the treatment of cancer and other diseases.

References

- 1. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]

- 2. aminoallyl-utp.com [aminoallyl-utp.com]

- 3. pnas.org [pnas.org]

- 4. Bestatin, A Pluripotent Immunomodulatory Small Molecule, Drives Robust and Long-Lasting Immune Responses as an Adjuvant in Viral Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aminoallyl-utp.com [aminoallyl-utp.com]

- 6. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of a membrane-bound enkephalin-degrading aminopeptidase by bestatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

Bestatin-amido-Me: An In-depth Technical Guide to its Binding Affinity with Inhibitor of Apoptosis Proteins (IAPs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of Bestatin-amido-Me, a derivative of the natural dipeptide bestatin (B1682670), with the Inhibitor of Apoptosis Proteins (IAPs). This compound has emerged as a valuable chemical tool, primarily utilized as an IAP-recruiting ligand in the development of proteolysis-targeting chimeras (PROTACs), specifically within a subclass known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). While direct quantitative binding affinities for this compound are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on its mechanism of action, the binding of structurally related bestatin analogs to IAPs, and the experimental methodologies employed to characterize these interactions. The focus is on providing a detailed understanding for researchers engaged in the design and application of IAP-based protein degraders.

Introduction to this compound and IAPs

Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that play a crucial role in regulating apoptosis, or programmed cell death. Key members of this family include X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These proteins are characterized by the presence of one to three baculovirus IAP repeat (BIR) domains, which are essential for their anti-apoptotic function and their interaction with other proteins. Overexpression of IAPs is a common feature in many cancers, contributing to tumor survival and resistance to therapy. Consequently, IAPs have become attractive targets for cancer drug development.

Bestatin, a natural dipeptide, and its derivatives are known to interact with IAPs. This compound is a synthetic derivative designed for use as an IAP ligand in chimeric molecules. In the context of SNIPERs, this compound serves as the "warhead" that recruits an E3 ubiquitin ligase, typically cIAP1, to a specific protein of interest, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Binding Affinity of Bestatin Derivatives to IAPs

It has been reported that bestatin-based PROTACs exhibit very low potency, with FRET competition detected from 100 µM, suggesting a binding affinity in the high micromolar to millimolar range. This is in contrast to other classes of IAP ligands, such as Smac mimetics (e.g., LCL161 and MV1 derivatives), which demonstrate significantly higher binding affinities, often in the nanomolar range.

The primary interaction of bestatin derivatives is with the BIR3 domain of cIAP1. This binding event is thought to induce a conformational change in cIAP1, activating its intrinsic E3 ubiquitin ligase activity and leading to its auto-ubiquitination and subsequent degradation.

For comparative purposes, the table below presents binding affinity data for other well-characterized IAP antagonists. This provides a context for understanding the relative potency of different IAP-binding chemotypes.

Table 1: Binding Affinities of Selected IAP Antagonists

| Compound/Smac Mimetic | Target IAP | Binding Affinity (Ki/IC50) | Assay Method |

| GDC-0152 | XIAP-BIR3 | Ki: 28 nM | Cell-free assay |

| cIAP1-BIR3 | Ki: 17 nM | Cell-free assay | |

| cIAP2-BIR3 | Ki: 43 nM | Cell-free assay | |

| LCL161 | XIAP, cIAP1, cIAP2 | Potent binding | Cell-free assay |

| Birinapant | cIAP1 | Kd: <1 nM | Cell-free assay |

| XIAP | Less potent | Cell-free assay | |

| Xevinapant (AT-406) | XIAP-BIR3 | Ki: 66.4 nM | Not specified |

| cIAP1-BIR3 | Ki: 1.9 nM | Not specified | |

| cIAP2-BIR3 | Ki: 5.1 nM | Not specified | |

| Bestatin-based PROTACs | cIAP1 | FRET competition from 100 µM - 1 mM | HTRF Assay |

Note: This table is for comparative purposes and does not include data for this compound due to its unavailability in the cited literature.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound as an IAP ligand is the recruitment of cIAP1 to a target protein when incorporated into a SNIPER molecule. However, the interaction of bestatin derivatives with cIAP1 also has direct consequences on IAP function. The binding to the BIR3 domain of cIAP1 induces the E3 ligase activity of its C-terminal RING domain, leading to the auto-ubiquitination and proteasomal degradation of cIAP1 itself. This degradation of an anti-apoptotic protein can contribute to the overall pro-apoptotic effect of SNIPERs.

Below is a diagram illustrating the signaling pathway of IAP-mediated protein degradation induced by a this compound-containing SNIPER.

Experimental Protocols for Binding Affinity Determination

While a specific protocol for determining the binding affinity of this compound to IAPs is not detailed in the literature, fluorescence polarization (FP) assays are a standard method for this purpose. The following is a generalized protocol for a competitive FP binding assay.

Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for an IAP BIR domain.

Principle: The assay measures the change in polarization of a fluorescently labeled ligand (tracer) upon binding to the IAP protein. Unlabeled test compounds compete with the tracer for binding, causing a decrease in polarization.

Materials:

-

Purified recombinant IAP BIR domain protein (e.g., cIAP1-BIR3)

-

Fluorescently labeled tracer peptide (e.g., a FAM-labeled Smac-derived peptide)

-

Test compound (this compound)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of the IAP BIR domain protein and the fluorescent tracer in assay buffer at 2x the final desired concentration.

-

-

Assay Setup:

-

Add a fixed volume of the test compound dilutions or vehicle control (for maximum and minimum polarization controls) to the wells of the 384-well plate.

-

Add a fixed volume of the fluorescent tracer solution to all wells.

-

To the wells for the test compound and maximum polarization control, add a fixed volume of the IAP BIR domain protein solution.

-

To the wells for the minimum polarization control (tracer only), add a fixed volume of assay buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve fit. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.

-

The workflow for this experimental protocol is visualized in the following diagram.

Conclusion

This compound is a crucial tool in the development of IAP-recruiting protein degraders. While it is understood to possess a modest binding affinity for the BIR3 domain of cIAP1, precise quantitative data remains to be published. Its mechanism of action involves the induction of cIAP1's E3 ligase activity, leading to the ubiquitination of target proteins and, in many cases, the degradation of cIAP1 itself. The experimental protocols outlined in this guide provide a framework for the characterization of its binding properties. Further research is warranted to fully elucidate the quantitative binding kinetics of this compound with various IAP family members, which will undoubtedly aid in the rational design of more potent and selective SNIPERs for therapeutic applications.

In-Depth Structural Analysis of Bestatin-amido-Me: A Technical Guide for Drug Development Professionals

Core Structure, Synthesis, and Functional Application as an IAP Ligand in Targeted Protein Degradation

This technical guide provides a comprehensive structural and functional analysis of Bestatin-amido-Me, a critical component in the development of novel therapeutics based on targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, chemical biology, and oncology.

Introduction to this compound

This compound is a derivative of Bestatin (B1682670), a natural dipeptide product known for its potent inhibitory activity against various aminopeptidases.[1][2] The core structure of this compound is N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine methyl amide. Its significance in modern drug discovery lies in its function as a ligand for Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases.[3][4] This property allows for its incorporation into heterobifunctional molecules known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are designed to induce the degradation of specific target proteins implicated in disease.[3]

Molecular Structure and Properties

The chemical structure of this compound is presented below. Key structural features include the α-hydroxy-β-amino acid moiety derived from phenylalanine and the L-leucine residue, with the C-terminal carboxylic acid being converted to a methyl amide.

| Property | Value |

| IUPAC Name | N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucinamide, N-methyl- |

| Molecular Formula | C₁₇H₂₇N₃O₃ |

| Molecular Weight | 321.41 g/mol |

| CAS Number | 339186-54-8 |

A diagram illustrating the chemical structure of Bestatin and its conversion to this compound is provided below.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from the synthesis of the Bestatin backbone, followed by the final amidation and N-methylation step.

Detailed Experimental Protocols

The synthesis of the Bestatin backbone can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. A general protocol for the synthesis of Bestatin derivatives using SPPS has been described and can be adapted.

Materials:

-

Fmoc-L-Leucine

-

(2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid

-

Wang resin

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Deprotection reagents (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents (DMF, DCM)

Protocol:

-

Swell Wang resin in DMF.

-

Couple Fmoc-L-Leucine to the resin using a suitable coupling agent.

-

Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Couple (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid to the resin-bound leucine (B10760876).

-

Cleave the dipeptide from the resin using the cleavage cocktail.

-

Purify the crude Bestatin by reverse-phase HPLC.

The C-terminal carboxylic acid of Bestatin is then converted to a methyl amide.

Materials:

-

Bestatin

-

Methylamine solution

-

Coupling agents for amidation (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Solvents (DMF, DCM)

Protocol:

-

Dissolve Bestatin in a suitable solvent like DMF.

-

Add the coupling agent and a base.

-

Add methylamine solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Purify the resulting Bestatin-amide by chromatography.

-

The final N-methylation of the amide can be achieved using a methylating agent such as methyl iodide in the presence of a base.

Spectroscopic and Analytical Data

While specific experimental spectroscopic data for this compound is not publicly available, data for closely related compounds such as Bestatin and its methyl ester can be used for structural confirmation.

| Data Type | Expected Observations for this compound (inferred) |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the leucine side chain, the α- and β-protons of the amino acid backbone, and a characteristic signal for the N-methyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide bonds, the aromatic carbons, and the aliphatic carbons of the leucine and phenylalanine-derived moieties. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound (C₁₇H₂₇N₃O₃). |

Mechanism of Action and Biological Activity

This compound functions as a crucial component of SNIPER molecules by recruiting an IAP E3 ubiquitin ligase to a target protein. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Binding to IAP Proteins

Bestatin ester analogs have been shown to directly bind to the BIR3 domain of cIAP1.[4] This interaction is fundamental to the mechanism of action of SNIPERs that utilize Bestatin-based ligands. While a specific binding affinity for this compound has not been reported, the potency of SNIPERs containing this moiety suggests a significant interaction.

Application in SNIPERs for BCR-ABL Degradation

A notable application of this compound is in the development of SNIPERs targeting the oncogenic BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML).[3][5] SNIPERs containing this compound linked to an ABL kinase inhibitor have been shown to induce the degradation of BCR-ABL.[5]

| SNIPER Compound | Target Ligand | IAP Ligand | Linker | DC₅₀ (BCR-ABL degradation) |

| SNIPER(ABL)-013 | GNF5 | Bestatin | PEG-based | 20 µM[5] |

Experimental Protocol: Western Blot for BCR-ABL Degradation

This protocol outlines the general steps to assess the degradation of BCR-ABL in CML cells treated with a this compound-containing SNIPER.

Procedure:

-

Cell Culture and Treatment: Culture a CML cell line (e.g., K562) and treat with the SNIPER compound at various concentrations for different time points.

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for BCR-ABL, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of BCR-ABL degradation relative to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a key building block in the rapidly evolving field of targeted protein degradation. Its ability to effectively recruit IAP E3 ligases makes it an invaluable tool for the development of SNIPERs against a wide range of therapeutic targets. This guide provides a foundational understanding of its structure, synthesis, and application, offering a valuable resource for researchers and drug developers in this exciting area of therapeutic innovation. Further research is warranted to fully elucidate the quantitative binding kinetics of this compound with various IAP proteins to enable more precise structure-activity relationship studies and the design of next-generation protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bestatin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of Bestatin-amido-Me: A Technical Guide for Drug Development Professionals

Introduction

Bestatin-amido-Me is a methylated derivative of Bestatin, a natural dipeptide inhibitor of various aminopeptidases. In the context of modern drug discovery, this compound has gained prominence as a ligand for Inhibitor of Apoptosis Proteins (IAPs). It is a crucial component in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of heterobifunctional molecules engineered to induce the degradation of specific target proteins. This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its role within SNIPER constructs. The data and protocols presented herein are centered around a well-characterized example, SNIPER(ABL)-062, which incorporates a this compound moiety to target the oncogenic BCR-ABL protein for degradation.

Data Presentation: Quantitative Analysis of this compound Containing Constructs

The in vitro efficacy of this compound is primarily assessed through the characterization of the larger SNIPER molecule it is a part of. The following tables summarize key quantitative data for SNIPER(ABL)-062 and other relevant Bestatin derivatives.

Table 1: Binding Affinities and Degradation Potency of SNIPER(ABL)-062 and Related Compounds

| Compound | Target | Assay Type | IC50 / DC50 | Cell Line |

| SNIPER(ABL)-062 | ABL1, cIAP1/2, XIAP | Binding Assay | 80-500 nM[1] | N/A |

| SNIPER(ABL)-039 | BCR-ABL | Degradation Assay | 10 nM[2] | K562 |

| VHL-based Degrader | BCR-ABL | Cell Growth Assay | 14.9 nM | K562 |

Table 2: Enzyme Inhibition and Anti-proliferative Activity of Bestatin and its Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Anti-proliferative Activity (EC50) | Organism/Cell Line |

| Bestatin | Porcine Glutamyl Aminopeptidase | 31.59 µM (Ki) | N/A | Porcine |

| KBE009 | Recombinant TcLAP | 66.0 µM (IC50) | 28.1 µM | Trypanosoma cruzi |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of this compound containing SNIPERs. The following are key experimental protocols.

IAP Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of the this compound containing SNIPER to IAP proteins.

-

Principle: A competitive binding assay where the SNIPER molecule displaces a fluorescently labeled peptide (tracer) from the BIR3 domain of an IAP protein (e.g., XIAP), leading to a change in fluorescence polarization.[3]

-

Materials:

-

Recombinant IAP protein (e.g., XIAP BIR3 domain)

-

Fluorescently labeled SMAC-derived peptide tracer (e.g., 5-FAM-AVPI-NH2)

-

This compound containing SNIPER

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA)[4]

-

384-well microplates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a serial dilution of the this compound containing SNIPER.

-

In a 384-well plate, add the IAP protein, the fluorescent tracer, and the SNIPER dilution.

-

Include controls for no inhibitor and no IAP protein.

-

Incubate the plate at room temperature, protected from light, to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve.

-

BCR-ABL Degradation Assay (Western Blot)

This assay quantifies the degradation of the target protein, BCR-ABL, induced by the SNIPER molecule.[5]

-

Principle: Western blotting is used to detect the levels of BCR-ABL protein in a cell lysate after treatment with the SNIPER.

-

Materials:

-

K562 human Chronic Myeloid Leukemia (CML) cell line

-

This compound containing SNIPER

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BCR-ABL, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

-

-

Procedure:

-

Culture K562 cells and treat with various concentrations of the SNIPER for a specified time (e.g., 6 or 24 hours).

-

Harvest the cells and lyse them using RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against BCR-ABL and a loading control (e.g., β-actin).

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the band intensities to determine the extent of BCR-ABL degradation.

-

Cell Viability Assay

This assay assesses the functional consequence of BCR-ABL degradation on the proliferation of CML cells.

-

Principle: A colorimetric or fluorometric assay is used to measure the metabolic activity of viable cells.

-

Materials:

-

K562 cells

-

This compound containing SNIPER

-

Cell culture medium

-

MTT or WST reagent

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed K562 cells in a 96-well plate and treat with a serial dilution of the SNIPER.

-

Incubate for a specified period (e.g., 48 hours).[2]

-

Add the MTT or WST reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

Mandatory Visualizations

Mechanism of Action: SNIPER-mediated Protein Degradation

References

- 1. SNIPER(ABL)-062 | BCR-ABL degrader | Probechem Biochemicals [probechem.com]

- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Assay in Summary_ki [bdb99.ucsd.edu]

- 5. benchchem.com [benchchem.com]

Bestatin-amido-Me for Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bestatin-amido-Me as a key molecular entity in the field of targeted protein degradation (TPD). It delves into the core mechanism of action, presents quantitative data on its application, offers detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on protein degradation.

Introduction to this compound in Targeted Protein Degradation

Bestatin (B1682670), a natural dipeptide, and its derivatives have emerged as crucial components in the design of proteolysis-targeting chimeras (PROTACs), specifically a class known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][2] this compound, a modification of methyl-bestatin, serves as a ligand for the E3 ubiquitin ligase cellular inhibitor of apoptosis protein 1 (cIAP1).[3] In a SNIPER molecule, this compound is connected via a chemical linker to a ligand that binds to a protein of interest (POI). This bifunctional nature allows the SNIPER to act as a molecular bridge, bringing the POI into close proximity with cIAP1.[4] This induced proximity triggers the ubiquitination of the POI by cIAP1, marking it for degradation by the 26S proteasome.[1][4] This approach offers a powerful strategy to eliminate pathogenic proteins, including those traditionally considered "undruggable".[5]

The "amido-Me" modification of bestatin is significant as it has been shown to bind to cIAP1 without inducing its own degradation, unlike the methyl ester form. This leads to a more selective degradation of the target protein.[3]

Mechanism of Action: The SNIPER Pathway

The mechanism of action for a this compound-based SNIPER involves a series of orchestrated molecular events, culminating in the selective degradation of a target protein.

Quantitative Data: Efficacy of Bestatin-based SNIPERs

The efficacy of SNIPERs is typically quantified by their ability to induce the degradation of the target protein, measured as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). Below is a summary of reported quantitative data for various Bestatin-based SNIPERs targeting different proteins.

| Target Protein | SNIPER Compound | E3 Ligase Ligand | DC50 | Cell Line | Reference |

| CRABP-II | SNIPER-21 | Bestatin | ~1 µM | HT1080 | [6] |

| CRABP-II | SNIPER-22 | Bestatin | ~1 µM | HT1080 | [6] |

| CRABP-II | Amide-based SNIPER (11) | Bestatin methylamide | 0.1 µM | Not Specified | [3] |

| BCR-ABL | SNIPER-3 | Bestatin | ~30 µM | Not Specified | [6] |

| BCR-ABL | SNIPER-4 | Bestatin | ~30 µM | Not Specified | [6] |

| BCR-ABL | SNIPER(ABL)-013 | Bestatin | 20 µM | Not Specified | [7] |

| BCR-ABL | SNIPER(ABL)-020 | Bestatin | Not Specified | Not Specified | [7] |

| BCR-ABL | SNIPER(ABL)-044 | Bestatin | 10 µM | Not Specified | [7] |

| Estrogen Receptor α (ERα) | PROTAC ERα Degrader-2 | Bestatin derivative | 30 µM (maximal degradation) | MCF7 | [8] |

| HaloTag-fused proteins | Bestatin-HaloTag hybrid | Bestatin methylamide | Not Specified | Not Specified | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound-based SNIPERs.

Western Blotting for Protein Degradation

This protocol is designed to quantify the reduction in the levels of a target protein following treatment with a SNIPER compound.

Materials:

-

Cell line of interest (e.g., MCF7 for ERα, HT1080 for CRABP-II)

-

Complete cell culture medium

-

This compound SNIPER compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-